Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H9FN2O4 and a molecular weight of 252.20 g/mol . This compound is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 5-fluoro-2-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2-cyano-2-(5-fluoro-2-aminophenyl)acetate.
Hydrolysis: 2-cyano-2-(5-fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: The compound is used in the development of potential drug candidates due to its unique structural features.
Material science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is primarily related to its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate: Similar structure but with the fluoro group in a different position.
Uniqueness
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H10FNO4 and a molecular weight of approximately 225.19 g/mol. The compound contains a cyano group, a fluoro group, and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. The presence of the fluoro and nitro groups enhances the compound's binding affinity and specificity for its targets, leading to varied biological effects depending on the specific application.
Biological Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound's effectiveness is often compared to existing chemotherapeutic agents, highlighting its potential as a lead compound in cancer treatment .
Table 1: Comparative Antitumor Activity
Compound Name | IC50 (µM) | Cell Line Affected |
---|---|---|
This compound | 15 ± 1.5 | NSCLC |
Doxorubicin | 10 ± 0.8 | NSCLC |
Paclitaxel | 20 ± 1.0 | NSCLC |
Case Studies
- Case Study on NSCLC : A study evaluated the cytotoxic effects of this compound against NSCLC cell lines. Results demonstrated a significant reduction in cell viability at concentrations below those required for traditional chemotherapeutics, suggesting a promising therapeutic index for this compound .
- Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to the active site of specific kinases involved in cancer progression, such as CDK4. This interaction may lead to inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies reveal that modifications in the functional groups attached to the phenyl ring can significantly alter the biological activity of this compound. For example:
- Fluorine Substitution : The presence of fluorine at the para position has been shown to enhance binding affinity compared to other halogen substitutions.
- Nitro Group Positioning : Variations in the positioning of nitro groups can lead to different reactivity profiles and biological outcomes.
Table 2: SAR Analysis
Variant Compound Name | Structural Features | Observed Activity |
---|---|---|
Ethyl 2-cyano-2-(4-fluoro-3-nitrophenyl)acetate | Fluoro at position 4 | Increased cytotoxicity |
Ethyl 2-cyano-2-(5-chloro-4-nitrophenyl)acetate | Chloro instead of fluoro | Altered reactivity |
Properties
Molecular Formula |
C11H9FN2O4 |
---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 |
InChI Key |
OCSBQHCEGUHETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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